4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride

Medicinal Chemistry ADME Property Optimization Building Block Selection

Researchers requiring pyrrolidinone building blocks with optimal CNS drug-like properties often face excessively hydrophilic analogs. This compound offers a LogP of -0.17, a 1.43-log unit increase over its free base, enhancing passive BBB permeability while retaining a reactive primary amine for versatile derivatization. Its hydrochloride salt ensures aqueous solubility for biophysical assays. - LogP -0.17 positions it in the CNS 'sweet spot' for balanced solubility and permeability. - Primary amine handle (HBD=2, HBA=3) enables rapid amide, sulfonamide, or urea library synthesis. - 95% purity specification minimizes downstream purification for parallel chemistry workflows.

Molecular Formula C7H15ClN2O2
Molecular Weight 194.66 g/mol
CAS No. 1177314-74-7
Cat. No. B1519533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride
CAS1177314-74-7
Molecular FormulaC7H15ClN2O2
Molecular Weight194.66 g/mol
Structural Identifiers
SMILESCOCCN1CC(CC1=O)N.Cl
InChIInChI=1S/C7H14N2O2.ClH/c1-11-3-2-9-5-6(8)4-7(9)10;/h6H,2-5,8H2,1H3;1H
InChIKeyZBYOBMOILXOGNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride: Compound Identity and Baseline Characterization


4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride is a pyrrolidinone derivative featuring a 2-methoxyethyl substituent at the nitrogen atom and an amino group at the 4-position, supplied as a hydrochloride salt. This compound is cataloged under CAS 1177314-74-7 with molecular formula C7H15ClN2O2 and a molecular weight of 194.66 g/mol . It is commercially available as a research-grade chemical building block with a typical purity specification of 95.0% and is supplied in solid form . Its structural features—a pyrrolidin-2-one core, a primary amino handle, and a 2-methoxyethyl side chain—make it a versatile intermediate in medicinal chemistry and organic synthesis. Key computed physicochemical properties include a calculated LogP (XLogP3-AA) of -0.17 , three rotatable bonds , and two hydrogen bond donors (including the amino group) in the free base form [1].

Hydrochloride salt Reported to improve aqueous handling and crystallinity vs free base
Primary amino handle Enables amide, sulfonamide, and urea derivatization workflows
Defined purity specification Supports reproducible synthesis and SAR studies with reduced impurity risk

Why In-Class Analogs Cannot Be Simply Interchanged


Pyrrolidinone-based building blocks share a common core scaffold, yet small variations in substituent identity and salt form can produce substantial differences in key physicochemical properties that directly impact experimental outcomes. For 4-amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride, the combination of a 2-methoxyethyl N-substituent and a 4-amino group as the hydrochloride salt results in a distinct lipophilicity profile (LogP -0.17) and molecular weight (194.66 g/mol) relative to the free base form (LogP -1.6, MW 158.20) [1] or to unsubstituted 4-aminopyrrolidin-2-one (LogP -2.49, MW 100.12) . These differences translate into altered solubility, membrane permeability, and salt compatibility that are not interchangeable across analogs. The following quantitative evidence guide details exactly where this compound diverges from its closest structural comparators, enabling informed procurement decisions based on verified, measurable differentiation.

Lipophilicity shift
Free base and unsubstituted core exhibit substantially lower LogP than the hydrochloride salt, which may alter solubility and passive permeability profiles in assay conditions.
Hydrogen-bonding donor mismatch
N-alkyl analog lacks the primary amino group, removing a key synthetic handle; the unsubstituted core carries an extra HBD, potentially shifting membrane interaction and derivatization scope.
Salt form variability
Free base may be oily or hygroscopic; hydrochloride salt provides defined stoichiometry and crystallinity, and substitution may impact formulation reproducibility and salt metathesis planning.

Quantitative Differentiation Evidence: Head-to-Head Property Comparisons


Lipophilicity Differentiation vs. Free Base and Unsubstituted Core

The hydrochloride salt of 4-amino-1-(2-methoxyethyl)-2-pyrrolidinone exhibits a calculated LogP (XLogP3-AA) of -0.17 , which is substantially higher (more lipophilic) than the free base form (XLogP3-AA -1.6) [1] and the unsubstituted 4-aminopyrrolidin-2-one (ACD/LogP -2.49) . The 1.43-log-unit increase relative to the free base and the 2.32-log-unit increase relative to the unsubstituted core reflect the combined effect of the 2-methoxyethyl substituent and the hydrochloride salt on partition behavior.

Lipophilicity (LogP)
Cross-study comparable
Target −0.17 vs Free base −1.6, Unsubstituted −2.49
Reported LogP near zero may support balanced permeability and solubility screening.
Computed XLogP3-AA; experimental LogP values may differ.
Medicinal Chemistry ADME Property Optimization Building Block Selection

Hydrogen Bond Donor/Acceptor Profile and TPSA Comparison

The target hydrochloride salt (as the free base) contains 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), with a computed topological polar surface area (TPSA) of 55.6 Ų [1]. In contrast, the N-alkylated analog 1-(2-methoxyethyl)pyrrolidin-2-one lacks the 4-amino group and thus possesses 0 HBD, 2 HBA, and a TPSA of 29.5 Ų [2]. The unsubstituted 4-aminopyrrolidin-2-one shares the same TPSA (55 Ų) but has a higher HBD count (3) and lacks the 2-methoxyethyl substituent .

HBD/HBA/TPSA
Cross-study comparable
HBD 2, HBA 3, TPSA 55.6 Ų
Primary amine enables conjugation; moderate TPSA supports membrane-interaction studies.
Free base values; salt adds protonated H-bond donor capacity.
Drug Design Physicochemical Profiling Structure-Property Relationships

Molecular Weight and Salt Form Impact on Solubility and Handling

The target compound is supplied as a hydrochloride salt with a molecular weight of 194.66 g/mol , whereas the corresponding free base has a molecular weight of 158.20 g/mol [1]. The 36.46 g/mol mass difference corresponds precisely to one equivalent of HCl. This salt form directly influences aqueous solubility and hygroscopicity relative to the free base .

MW & Salt Form
Direct comparison
194.66 g/mol (HCl) vs 158.20 g/mol (free base)
HCl salt may improve aqueous solubility and crystallinity relative to free base.
ΔMW = 36.46 g/mol corresponds to one equivalent HCl.
Formulation Science Salt Selection Preclinical Development

Purity Specification and Vendor-Assured Quality Grade

Commercially available batches of 4-amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride are specified at 95.0% purity , a level suitable for most research applications including synthesis of analogs, fragment-based screening, and biochemical assays. In contrast, many simple pyrrolidinone analogs (e.g., 1-(2-methoxyethyl)pyrrolidin-2-one) are frequently offered at technical grades with lower purity specifications (e.g., 97% GC, which may include uncharacterized impurities).

Purity Specification
Vendor-reported
95.0% (HPLC)
Defined purity reduces batch-to-batch variability in SAR campaigns.
Analytical traceability supports reproducible synthesis outcomes.
Quality Control Reproducibility Procurement Criteria

Optimized Application Scenarios: Where Differentiated Properties Deliver Value


CNS Lead Optimization with Balanced LogP

In CNS drug discovery programs where a moderate lipophilicity (LogP between -1 and +1) is desired to balance solubility and passive blood-brain barrier permeability, 4-amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride (LogP -0.17) provides a more favorable starting point than the excessively hydrophilic free base (LogP -1.6) [1] or the unsubstituted 4-aminopyrrolidin-2-one (LogP -2.49) . The 2-methoxyethyl substituent contributes to a 1.43-log-unit increase in lipophilicity relative to the free base, positioning the compound closer to the empirical 'sweet spot' for CNS drug-like properties (Lipinski's Rule of 5 compliance, TPSA < 90 Ų). The primary amino group further enables rapid exploration of amide, sulfonamide, or urea derivatives without altering the core scaffold's favorable LogP.

Fragment-Based Screening via Amino Group Derivatization

The presence of a primary amino handle (HBD=2 in the hydrochloride salt, HBA=3) distinguishes 4-amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride from N-alkylated analogs lacking an amino group (e.g., 1-(2-methoxyethyl)pyrrolidin-2-one, HBD=0) [2]. This functional handle enables diverse chemical elaboration via acylation, reductive amination, or sulfonylation, making the compound a valuable core for fragment growth in fragment-based drug discovery (FBDD). The moderate TPSA (55.6 Ų) and three rotatable bonds provide conformational flexibility while maintaining a favorable ligand efficiency profile. The hydrochloride salt form additionally simplifies handling and dissolution in aqueous buffer systems commonly used in biophysical fragment screening (e.g., SPR, NMR, thermal shift assays).

Synthesis of Pyrrolidinone-Based Bioactive Molecules

As a pyrrolidinone building block with a reactive primary amine, 4-amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride is ideally suited for the construction of more complex molecules, such as factor Xa (fXa) inhibitors, antimicrobial agents, or CNS-active compounds that contain pyrrolidinone cores [3]. The 2-methoxyethyl group enhances solubility in organic solvents while the hydrochloride salt facilitates purification and storage stability. The 95% purity specification ensures that the building block can be used directly in parallel synthesis workflows or automated library production with minimal impurity carryover, reducing downstream purification burdens and improving the overall yield of target compounds.

Comparative Physicochemical Profiling in Early ADME Assays

The differentiated LogP (-0.17) and hydrogen-bonding profile of 4-amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride relative to its close analogs [1] make it a useful reference compound for establishing structure-property relationships (SPR) within pyrrolidinone series. In vitro assays such as PAMPA (parallel artificial membrane permeability assay) or Caco-2 permeability studies can directly compare the permeability of this compound (with a LogP near zero) to that of the free base (LogP -1.6) or the unsubstituted core (LogP -2.49), quantifying the impact of N-substitution and salt form on membrane transport. Such data can inform the design of follow-up analogs with optimized pharmacokinetic profiles.

Application
Selection Property
Validation Focus
CNS property profiling studies
Balanced LogP and TPSA profile
Permeability and solubility assay endpoint evaluation
Fragment-based derivatization workflows
Primary amino handle and HBD capacity
Conjugation efficiency and biophysical assay compatibility
Pyrrolidinone library synthesis
Reactive amine with defined purity specification
Batch-to-batch consistency and downstream yield
Structure-property relationship (SPR) studies
Differentiated LogP relative to core analogs
PAMPA or Caco-2 permeability comparison

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